Tetrachlorohydroquinone

Descripción general

Descripción

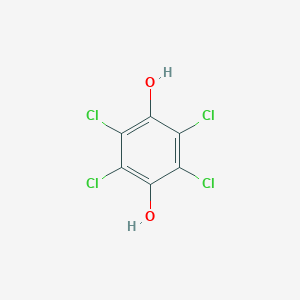

La tetracloro hidroquinona es un compuesto de hidroquinona clorada con la fórmula molecular C6H2Cl4O2. Es un metabolito principal del biocida organoclorado pentaclorofenol. Este compuesto es conocido por sus propiedades citotóxicas y su capacidad para inducir estrés oxidativo en los sistemas biológicos .

Métodos De Preparación

La tetracloro hidroquinona se puede sintetizar mediante la cloración de la hidroquinona. El proceso implica la cloración de un mol de hidroquinona con 4 a 8 moles de gas cloro en ácido clorhídrico a temperaturas que van desde 10 °C hasta el punto de ebullición de la mezcla de reacción. La tetracloro hidroquinona resultante se oxida luego pasando una mezcla de cloro gaseoso y aire u oxígeno a través de la mezcla de reacción a temperaturas entre 80 °C y el punto de ebullición .

Análisis De Reacciones Químicas

La tetracloro hidroquinona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse a tetraclorobenzoquinona.

Reducción: Puede reducirse nuevamente a derivados de hidroquinona.

Sustitución: Puede sufrir reacciones de sustitución en las que los átomos de cloro son reemplazados por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen gas cloro para la cloración y agentes reductores como el borohidruro de sodio para las reacciones de reducción. Los principales productos formados a partir de estas reacciones incluyen tetraclorobenzoquinona y otros derivados clorados de hidroquinona .

Aplicaciones Científicas De Investigación

Antifungal Properties

TCHQ has been studied for its antifungal effects, particularly against Candida albicans, an opportunistic pathogenic fungus. Research indicates that TCHQ significantly inhibits biofilm formation and reduces the virulence of C. albicans.

- Study Findings :

- At subinhibitory concentrations (2 to 10 μg/mL), TCHQ inhibited biofilm formation with a minimum inhibitory concentration (MIC) of 50 μg/mL.

- The compound was shown to downregulate the expression of key genes associated with biofilm formation and hyphal development, such as ALS3.

- In vivo studies using porcine skin models confirmed the antibiofilm efficacy of TCHQ, demonstrating its potential as a therapeutic agent against chronic fungal infections .

Genotoxicity and Immunotoxicity Studies

TCHQ is recognized as a metabolite of pentachlorophenol (PCP) and has been implicated in genotoxicity due to its role in inducing reactive oxygen species (ROS).

- Mechanism of Action :

- TCHQ induces DNA strand breakage and glutathione conjugate formation in mammalian cells, leading to necrotic cell death in primary mouse splenocytes.

- High doses of TCHQ triggered massive ROS production and prolonged activation of extracellular signal-regulated kinase (ERK), highlighting its potential immunotoxic effects .

Environmental Impact and Biodegradation

TCHQ is involved in the biodegradation pathways of PCP, where it acts as an intermediate metabolite. Research on this compound reductive dehalogenase (PcpC) has shown its role in catalyzing the degradation of PCP into less harmful substances.

- Biodegradation Pathway :

Synergistic Toxicity Studies

TCHQ has been studied for its synergistic effects when combined with other compounds, such as sodium azide.

- Research Findings :

- In bacterial models, TCHQ demonstrated significant cytotoxic effects at higher concentrations (>1.5 mM). However, when combined with sodium azide, lower concentrations of TCHQ exhibited pronounced synergistic cytotoxic effects.

- Studies indicated that specific ratios of TCHQ to sodium azide resulted in increased bacterial killing efficacy, underscoring its potential use in developing antimicrobial strategies .

Data Summary Table

Case Study 1: Inhibition of Candida albicans Biofilms

A study conducted on the efficacy of TCHQ against C. albicans demonstrated that treatment with TCHQ significantly reduced biofilm thickness and substratum coverage compared to untreated controls. This suggests that TCHQ could be a viable candidate for treating biofilm-associated infections.

Case Study 2: Genotoxic Effects on Immune Cells

In experiments assessing the immunotoxic effects of TCHQ on mouse splenocytes, it was found that exposure led to significant ROS production and cell death. This highlights concerns regarding the safety and environmental impact of TCHQ as a contaminant.

Mecanismo De Acción

La tetracloro hidroquinona ejerce sus efectos principalmente a través de la generación de especies reactivas de oxígeno (ROS). Estos ROS pueden causar daño oxidativo a los componentes celulares, incluido el ADN, las proteínas y los lípidos. Se ha demostrado que el compuesto induce la formación de sitios apurínicos/apirimidínicos y 8-hidroxi-2'-desoxiguanosina en el ADN, que son marcadores de estrés oxidativo . Además, la tetracloro hidroquinona puede producir radicales hidroxilo en presencia de peróxido de hidrógeno a través de una reacción de Fenton orgánica independiente del metal .

Comparación Con Compuestos Similares

La tetracloro hidroquinona es similar a otras hidroquinonas cloradas, como la tricloro hidroquinona y la pentacloro hidroquinona. Se diferencia por su alto grado de cloración y sus potentes efectos citotóxicos. Compuestos similares incluyen:

Tricloro hidroquinona: Menos clorada y menos citotóxica en comparación con la tetracloro hidroquinona.

Pentacloro hidroquinona: Más clorada pero comparte propiedades citotóxicas similares

La tetracloro hidroquinona destaca por sus aplicaciones específicas en la inhibición de la formación de biopelículas y sus significativas capacidades inductoras de estrés oxidativo.

Actividad Biológica

Tetrachlorohydroquinone (TCHQ) is a significant metabolite derived from pentachlorophenol (PCP), a widely used biocide and wood preservative. Understanding the biological activity of TCHQ is essential due to its implications in environmental toxicity and potential therapeutic applications, particularly against fungal infections. This article reviews the biological activities of TCHQ, focusing on its antifungal properties, immunotoxicity, and genotoxic effects.

Antifungal Properties

Recent studies have highlighted TCHQ's potent antifungal activity against Candida albicans, an opportunistic pathogen responsible for candidiasis. The compound has demonstrated significant efficacy in inhibiting biofilm formation, a critical factor in the virulence of C. albicans.

Efficacy Against Candida albicans

- Minimum Inhibitory Concentration (MIC) : The MIC of TCHQ against C. albicans was determined to be 50 μg/mL. At subinhibitory concentrations (2 to 10 μg/mL), TCHQ inhibited biofilm formation by 76% to 96% and significantly reduced cell aggregation and hyphal development .

- Gene Expression Modulation : Transcriptomic analyses revealed that TCHQ downregulated several hyphae-forming genes (ALS3, ECE1, HWP1, RBT5, and UME6) while upregulating biofilm-inhibitory genes (IFD6 and YWP1). This modulation indicates a mechanism by which TCHQ disrupts the pathogenicity of C. albicans .

The following table summarizes the effects of TCHQ on C. albicans:

| Parameter | Effect | Concentration (μg/mL) |

|---|---|---|

| Biofilm Formation Inhibition | 76% to 96% reduction | 2 to 10 |

| MIC | 50 | |

| Hyphal Development Inhibition | Significant reduction | 2 to 10 |

Immunotoxicity and Genotoxicity

TCHQ has been implicated in immunotoxic effects, primarily through the induction of reactive oxygen species (ROS) and cellular damage.

Induction of ROS

TCHQ was found to induce oxidative stress in primary mouse splenocytes, leading to necrotic cell death. High doses resulted in significant ROS production, which triggered prolonged activation of extracellular signal-regulated kinases (ERK) pathways . The following findings were noted:

- Cell Viability Reduction : Treatment with TCHQ showed a dose-dependent decrease in splenocyte viability, with viability dropping to approximately 20% after exposure to high concentrations for extended periods.

- Mechanisms of Cell Death : Both apoptosis and necrosis were observed as outcomes of TCHQ exposure, with ROS generation playing a crucial role in mediating these effects .

Case Studies

- Study on Biofilm Inhibition : A study demonstrated that TCHQ effectively reduced biofilm formation on porcine skin models, confirming its potential use as an antifungal agent against drug-resistant strains of C. albicans .

- Immunotoxicity Assessment : Research indicated that TCHQ was more toxic than its parent compound PCP, highlighting its role as a significant contributor to PCP-induced genotoxicity due to oxidative stress mechanisms .

Propiedades

IUPAC Name |

2,3,5,6-tetrachlorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOSPPMGXZPHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058958 | |

| Record name | 2,3,5,6-Tetrachlorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-87-6 | |

| Record name | Tetrachloro-p-hydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachlorohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrachlorohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2,3,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5,6-Tetrachlorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P245C48WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.